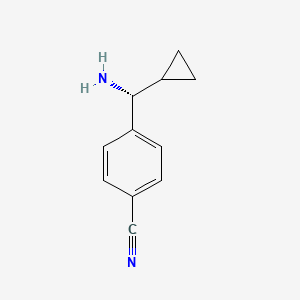
(R)-4-(Amino(cyclopropyl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(Amino(cyclopropyl)methyl)benzonitrile: ®-2-(Amino(cyclopropyl)methyl)benzonitrile , is a chemical compound with the following structure:
This compound
It belongs to the class of benzonitrile derivatives and contains an amino group attached to a cyclopropylmethyl moiety. The compound’s chirality arises from the presence of an asymmetric carbon center (marked as “R”).
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of an appropriate precursor with a chiral amine. For example, starting from commercially available ®-epichlorohydrin, the following steps can be employed:
Ring Opening: Treatment of ®-epichlorohydrin with sodium azide leads to the formation of ®-azido-1-(chloromethyl)cyclopropane.
Reductive Amination: The azido compound reacts with an amine (e.g., methylamine) under reductive conditions to yield ®-4-(aminomethyl)cyclopropane.
Nitrilation: Finally, the nitrile group is introduced via reaction with a nitrile source (e.g., sodium cyanide) to obtain the target compound.
Industrial Production: The industrial production of this compound may involve variations of the above synthetic steps, optimized for large-scale manufacturing.
Analyse Des Réactions Chimiques
®-4-(Amino(cyclopropyl)methyl)benzonitrile: can participate in various chemical reactions:
Reduction: It can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups.
Cycloaddition: The cyclopropyl ring may participate in cycloaddition reactions.
Common reagents and conditions depend on the specific transformation desired.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Agrochemicals: It may serve as a precursor for crop protection agents.
Materials Science: Its unique structure could be useful in designing novel materials.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
®-4-(Amino(cyclopropyl)methyl)benzonitrile: stands out due to its cyclopropylmethyl group and chiral center. Similar compounds include other benzonitrile derivatives, but this compound’s distinct features make it valuable for specific applications.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
4-[(R)-amino(cyclopropyl)methyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10-11H,5-6,13H2/t11-/m0/s1 |
Clé InChI |
JRXWWKGCTHCWJG-NSHDSACASA-N |
SMILES isomérique |
C1CC1[C@H](C2=CC=C(C=C2)C#N)N |
SMILES canonique |
C1CC1C(C2=CC=C(C=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


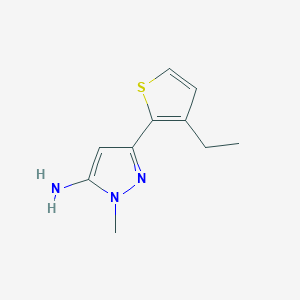

![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)
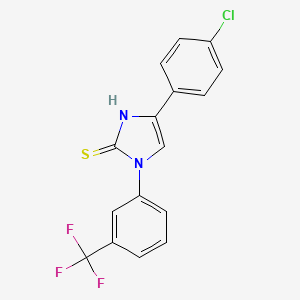
![2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13073894.png)
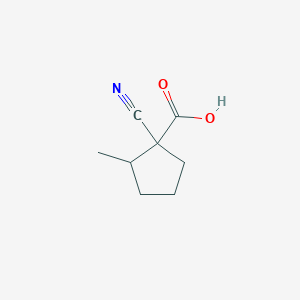
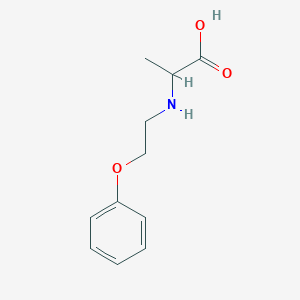
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
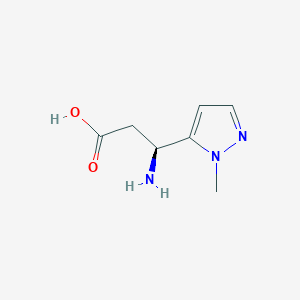
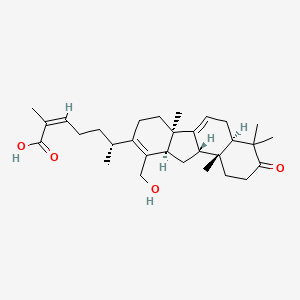
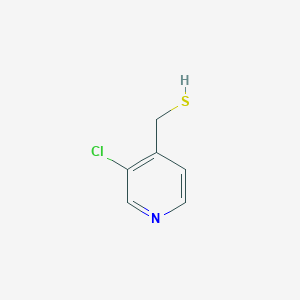
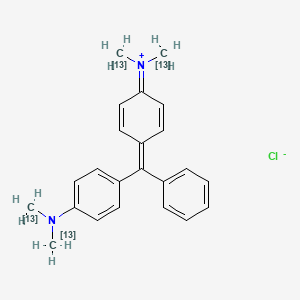
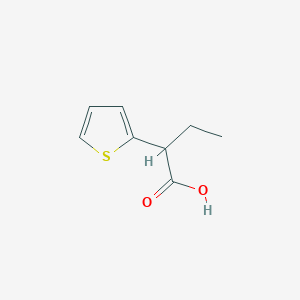
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
